Dual Cholinesterase Inhibition with Potency Within One Order of Magnitude of Donepezil
A library of 22 1,3,4-oxadiazole-2-thiol derivatives was evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active compounds achieved AChE IC50 values as low as 9.25 ± 0.19 µM and BChE IC50 values as low as 10.06 ± 0.43 µM, compared with the clinical standard donepezil (AChE IC50 = 2.01 ± 0.12 µM; BChE IC50 = 3.12 ± 0.06 µM) [1].
| Evidence Dimension | AChE and BChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | AChE IC50 = 9.25–36.15 µM; BChE IC50 = 10.06–35.13 µM |
| Comparator Or Baseline | Donepezil: AChE IC50 = 2.01 µM; BChE IC50 = 3.12 µM |
| Quantified Difference | AChE: ~4.6–18× less potent than donepezil; BChE: ~3.2–11× less potent; both within one order of magnitude |
| Conditions | In vitro Ellman's assay; 22 derivatives of 1,3,4-oxadiazole-2-thiol |
Why This Matters
The scaffold yields dual AChE/BChE inhibitors with potencies in the low‑micromolar range, providing a synthetically tractable starting point for developing Alzheimer's leads that may offer altered selectivity or pharmacokinetic profiles compared with donepezil.
- [1] Fatima, B., Saleem, F., Salar, U., Chigurupati, S., Felemban, S. G., Ul-Haq, Z., Tariq, S. S., Almahmoud, S. A., Taha, M., Shah, S. T. A., & Khan, K. M. (2023). Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. Archiv der Pharmazie, 356(12), e2300384. View Source
